molecular formula C15H6FN5O B1666227 AZD6538

AZD6538

Katalognummer: B1666227
Molekulargewicht: 291.24 g/mol
InChI-Schlüssel: PBVKGEMPZBKZOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD6538 is a potent, selective, and brain-penetrant negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has shown significant potential in the treatment of central nervous system disorders, particularly neuropathic pain .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZD6538 beinhaltet die Herstellung von Heteroaryl-Butinylpyridinen, die durch multiparametrische Ansätze optimiert werden, um die gewünschten pharmakophore Merkmale zu erreichen . Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der Öffentlichkeit nicht im Detail veröffentlicht.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind in der öffentlichen Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung in nur einem Schritt aus den ursprünglichen Leitstrukturen hergestellt werden kann, die durch Hochdurchsatz-Screening identifiziert wurden .

Wissenschaftliche Forschungsanwendungen

Neuropathic Pain Management

One of the primary applications of AZD6538 is in the treatment of neuropathic pain. Clinical studies have indicated that this compound may help alleviate pain by modulating glutamatergic signaling pathways. This modulation can reduce the hyperactivity associated with neuropathic pain conditions, providing a new avenue for treatment where traditional analgesics may fail .

Treatment of Neurodegenerative Disorders

This compound has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. By inhibiting mGluR5, this compound may help restore balance in excitatory neurotransmission, which is often disrupted in these conditions. Preclinical studies have shown promising results in models of neurodegeneration, suggesting that this compound could slow disease progression or alleviate symptoms .

Efficacy Studies

A study published in Bioorganic & Medicinal Chemistry demonstrated that this compound effectively reduced mGluR5-mediated signaling in vitro, leading to decreased neuronal excitability . In animal models, the administration of this compound resulted in significant reductions in pain responses and improvements in motor function, indicating its potential as a therapeutic agent.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, with a half-life suitable for once-daily dosing. Safety profiles from early-phase clinical trials indicate that this compound is well-tolerated with minimal adverse effects, making it a candidate for further development .

Case Study: Neuropathic Pain

In a randomized controlled trial involving patients with diabetic neuropathy, participants receiving this compound reported a significant reduction in pain scores compared to those receiving a placebo. The trial highlighted the compound's ability to improve quality of life metrics alongside pain management .

Case Study: Alzheimer’s Disease

Another study focused on patients with early-stage Alzheimer’s disease found that treatment with this compound led to improvements in cognitive function over six months compared to baseline measurements. The modulation of glutamatergic activity was suggested as a mechanism for these cognitive enhancements .

Summary and Future Directions

This compound represents a promising therapeutic candidate with applications primarily in neuropathic pain management and neurodegenerative disorders. Its mechanism as a negative allosteric modulator of mGluR5 provides a novel approach to treating conditions characterized by excessive excitatory neurotransmission.

Future research should focus on larger-scale clinical trials to further establish efficacy and safety across diverse populations and conditions. Additionally, exploring combination therapies involving this compound could yield synergistic effects, enhancing overall treatment outcomes.

Application Condition Study Type Outcome
Neuropathic PainDiabetic NeuropathyRandomized Controlled TrialSignificant pain reduction
Neurodegenerative DisordersAlzheimer’s DiseaseLongitudinal StudyImproved cognitive function

Wirkmechanismus

AZD6538 exerts its effects by binding to the mGluR5 receptor as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to a reduction in intracellular calcium ion release. The molecular targets involved include the mGluR5 receptor and the associated signaling pathways that regulate calcium ion release .

Biologische Aktivität

AZD6538 is a compound that has garnered attention in the field of pharmacology, particularly as an allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). This compound is being explored for its potential therapeutic applications in various central nervous system (CNS) disorders, including anxiety and schizophrenia. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

This compound functions primarily as a negative allosteric modulator (NAM) of mGluR5. This means it binds to the receptor at a site distinct from the orthosteric site (where endogenous ligands like glutamate bind), thereby inhibiting receptor activation. This modulation can lead to a decrease in intracellular signaling pathways typically activated by mGluR5, which are implicated in various neurological conditions.

Pharmacokinetics and Binding Affinity

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution profile in preclinical models. Studies have shown that this compound exhibits moderate affinity for mGluR5, with binding assays indicating a Kd value in the nanomolar range. The compound's ability to penetrate the blood-brain barrier is critical for its effectiveness in treating CNS disorders.

Efficacy in Preclinical Models

This compound has been evaluated in several preclinical models to assess its efficacy:

  • Anxiety Models : In rodent models of anxiety, this compound demonstrated anxiolytic-like effects, suggesting its potential utility in treating anxiety disorders.
  • Schizophrenia Models : The compound has shown promise in models simulating symptoms of schizophrenia, where it appears to modulate glutamatergic signaling effectively.

Study 1: Efficacy in Anxiety Disorders

In a study published by Wong et al., this compound was administered to rodents subjected to stress-inducing conditions. Results indicated a significant reduction in anxiety-like behaviors compared to control groups. The study highlighted the compound's potential as an alternative treatment for anxiety disorders, particularly when traditional anxiolytics are ineffective or contraindicated.

Study 2: Impact on Schizophrenia Symptoms

A separate investigation focused on the effects of this compound on cognitive deficits associated with schizophrenia. The results showed that treatment with this compound improved performance in tasks assessing working memory and attention, further supporting its role as a therapeutic candidate for managing cognitive symptoms of schizophrenia.

Summary of Findings

Study Model Outcome Significance
Wong et al.AnxietyReduced anxiety-like behaviorPotential alternative treatment for anxiety disorders
Cognitive Deficits StudySchizophreniaImproved cognitive performanceSupports use in managing cognitive symptoms

Eigenschaften

Molekularformel

C15H6FN5O

Molekulargewicht

291.24 g/mol

IUPAC-Name

6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H

InChI-Schlüssel

PBVKGEMPZBKZOA-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F

Kanonische SMILES

C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AZD6538;  AZD 6538;  AZD-6538.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD6538
Reactant of Route 2
Reactant of Route 2
AZD6538
Reactant of Route 3
Reactant of Route 3
AZD6538
Reactant of Route 4
Reactant of Route 4
AZD6538
Reactant of Route 5
Reactant of Route 5
AZD6538
Reactant of Route 6
Reactant of Route 6
AZD6538

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.